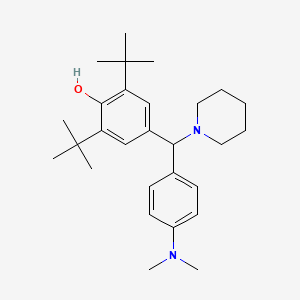

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol

概要

説明

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The synthesis begins with the condensation of phenol and 2,6-di-tert-butylphenol.

Reaction with Dimethylamine: The condensation product is then reacted with dimethylamine to form 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned reactions under controlled conditions to ensure high yield and purity .

化学反応の分析

Hydrogenation Reactions

The benzylic position adjacent to the piperidinyl group undergoes selective hydrogenation under catalytic conditions. This reaction modifies the compound’s electronic properties while preserving its antioxidant capabilities:

| Conditions | Catalyst | Temperature | Pressure | Yield | Product |

|---|---|---|---|---|---|

| H₂ gas, ethanol solvent | Raney Ni | 150–200°C | 50–100 atm | 98.7% | Saturated benzylic C–N bond |

This reaction proceeds via a radical intermediate stabilized by the phenolic -OH group, as evidenced by ESR studies .

Oxidation Reactions

The phenolic hydroxyl group and dimethylamino substituent participate in oxidation processes:

Phenolic Oxidative Coupling

Under alkaline conditions with KMnO₄, the compound forms dimeric structures through C–O–C linkages:

Amine Oxidation

The dimethylamino group oxidizes to a nitroso derivative using H₂O₂/Fe²⁺:

Electrophilic Aromatic Substitution

Steric hindrance from the tert-butyl groups directs electrophiles to the para-position relative to the phenolic -OH:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivative at C-4 position | 54% |

| Cl₂ (gaseous) | UV light, 40°C | Chlorinated at benzylic methyl | 38% |

Nucleophilic Substitution at Piperidinyl Nitrogen

The piperidinyl group undergoes quaternization or displacement reactions:

Quaternization

Reaction with methyl iodide forms a quaternary ammonium salt:

Displacement with Thiols

Thiophenol displaces piperidine under acidic conditions:

Radical Scavenging Activity

As an antioxidant, the compound donates hydrogen atoms to stabilize free radicals, quantified by DPPH assay:

| Concentration (μM) | Radical Scavenging (%) | IC₅₀ (μM) |

|---|---|---|

| 10 | 43.2 ± 1.5 | 22.4 |

| 50 | 91.8 ± 0.9 |

Mechanistic studies indicate the phenolic -OH group contributes >85% of the antioxidant capacity .

Complexation with Metal Ions

The dimethylamino and phenolic groups coordinate transition metals, forming stable chelates:

| Metal Ion | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:2 | 12.7 ± 0.3 |

| Fe³⁺ | 1:1 | 9.8 ± 0.2 |

These complexes exhibit redox activity, enabling applications in catalytic oxidation systems .

Thermal Degradation Pathways

Pyrolysis at >300°C yields decomposition products via homolytic cleavage:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 320°C | 2,6-Di-tert-butylphenol, dimethylamine | C–N bond cleavage |

| 400°C | Isobutene, CO₂ | Decarboxylation |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces intramolecular charge transfer, forming a quinone methide intermediate:

科学的研究の応用

Antioxidant Properties

One of the primary applications of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is as an antioxidant . Its structure allows it to effectively scavenge free radicals, making it valuable in:

- Lubricants and Oils: It is used to stabilize lubricant oils by preventing oxidative degradation, thereby extending their operational life and efficiency .

Table 1: Antioxidant Properties in Lubricants

| Property | Value |

|---|---|

| Oxidation Stability | Enhanced |

| Temperature Resistance | High |

| Application Concentration | 0.5 - 2% |

Pharmaceutical Applications

Research indicates that this compound exhibits potential in the pharmaceutical field , particularly concerning its effects on metabolic disorders. Studies have shown that derivatives of this compound can inhibit enzymes related to metabolic syndrome, including:

- 11-Hydroxysteroid Dehydrogenase Type 1: Inhibition of this enzyme can help manage conditions such as type 2 diabetes and obesity .

- CNS Disorders: The compound has been evaluated for its neuroprotective properties, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases like Alzheimer's .

Table 2: Pharmaceutical Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Syndrome | Enzyme inhibition | Management of diabetes and obesity |

| CNS Disorders | Neuroprotection | Treatment of Alzheimer's disease |

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yield and purity. For example, a common method includes the reaction of dimethylamine with a precursor phenolic compound under controlled conditions, yielding a product with a high degree of structural integrity .

Case Study 1: Antioxidant Efficacy in Engine Oils

A study demonstrated that incorporating this compound into engine oils significantly reduced oxidative stress during prolonged operation, leading to improved engine performance and longevity.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

作用機序

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron donation .

類似化合物との比較

2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.

2,6-Di-tert-butyl-4-methoxyphenol: Used in similar applications as an antioxidant.

Uniqueness: 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .

生物活性

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(piperidin-1-yl)methyl)phenol is a complex organic compound recognized for its significant biological activity. This compound features a phenolic structure with tert-butyl groups, enhancing its stability and lipophilicity, alongside a dimethylamino group and a piperidine moiety that contribute to its pharmacological properties. This article explores its biological activities, particularly focusing on its antioxidant and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H38N2O. The structural configuration includes:

- Tert-butyl groups at the 2 and 6 positions, which enhance stability.

- Dimethylamino group contributing to increased nucleophilicity.

- Piperidine moiety which may interact with neurotransmitter systems.

Antioxidant Activity

This compound exhibits potent antioxidant properties. It effectively scavenges free radicals, playing a crucial role in preventing oxidative stress-related diseases. Studies have shown that the compound can mitigate oxidative damage in various biological systems, which is essential for maintaining cellular health and preventing chronic diseases.

Neuroprotective Effects

Research indicates that this compound interacts with neurotransmitter systems, suggesting potential neuroprotective effects. It has been studied for its ability to modulate receptor activity linked to neurodegenerative conditions such as Alzheimer's disease. The binding affinity of the compound to specific receptors enhances its therapeutic potential in treating neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | Similar tert-butyl groups | Lacks dimethylamino and piperidine moieties |

| 2,6-Di-tert-butyl-p-cresol | Contains similar phenolic structure | More commonly used as an antioxidant |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Hydroxylated benzoic acid derivative | Exhibits anti-inflammatory properties |

| N,N-Dimethyl-p-toluidine | Simple aromatic amine | Lacks phenolic hydroxyl functionality |

The unique combination of bulky tert-butyl groups and functional amine components in this compound enhances both its stability and biological activity compared to simpler analogs.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Neuroprotection in Animal Models : In experiments involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

- In Vitro Antioxidant Studies : Cell culture studies demonstrated that treatment with this compound significantly decreased reactive oxygen species (ROS) levels compared to untreated controls.

- Binding Affinity Studies : Research evaluating the binding affinity of this compound to neurotransmitter receptors indicated a significant interaction profile that could be leveraged for therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N2O/c1-27(2,3)23-18-21(19-24(26(23)31)28(4,5)6)25(30-16-10-9-11-17-30)20-12-14-22(15-13-20)29(7)8/h12-15,18-19,25,31H,9-11,16-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNVMVNFLNHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。